![molecular formula C6H16Cl2N2O2S B6607489 imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride CAS No. 2839156-49-7](/img/structure/B6607489.png)
imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride (IMMSD) is an organic compound that has been used in scientific research for a variety of purposes. It is a derivative of the sulfanone family, which is a group of compounds containing a sulfonyl group and a sulfonyl hydroxide. IMMSD has been studied for its potential applications in drug development, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for enzyme studies, as a ligand for protein-protein interactions, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other small molecules. In addition, this compound has been used as a tool to study the effects of drugs on the central nervous system and other biological systems.
Mecanismo De Acción
The mechanism of action of imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride is not yet fully understood. It is believed that the compound binds to proteins, enzymes, and other molecules in the body, which can cause changes in the biochemical and physiological processes of the body. It is also believed that the compound can act as an inhibitor of certain enzymes, which can lead to changes in the metabolism of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound can affect the metabolism of certain drugs, as well as the activity of certain enzymes. In addition, studies have shown that this compound can affect the activity of certain receptors, which can lead to changes in the activity of certain hormones and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride in lab experiments is that it is a relatively inexpensive compound. In addition, it is easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride. One potential direction is to further study the biochemical and physiological effects of the compound. This could include studying the effects of this compound on the metabolism of certain drugs, as well as the activity of certain enzymes and receptors. In addition, further research could be done to determine the best methods for synthesizing and using this compound in lab experiments. Finally, further research could be done to explore the potential applications of this compound in drug development and other areas of scientific research.
Métodos De Síntesis
Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride is synthesized by the reaction of a sulfonyl chloride and a morpholine derivative. The reaction is carried out at room temperature, and the yield is typically high. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The resulting compound is this compound, which is a white crystalline solid.
Propiedades
IUPAC Name |
imino-methyl-(morpholin-2-ylmethyl)-oxo-λ6-sulfane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.2ClH/c1-11(7,9)5-6-4-8-2-3-10-6;;/h6-8H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREHRKPOROKKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CC1CNCCO1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
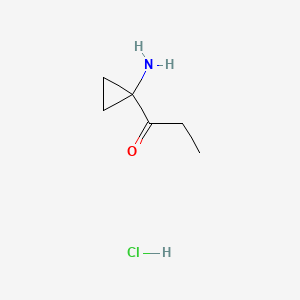
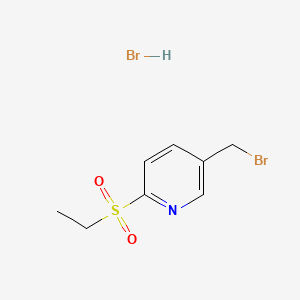
![2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride](/img/structure/B6607416.png)
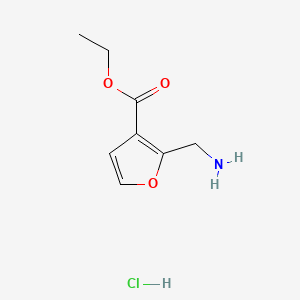

![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6607449.png)
![tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6607450.png)
![1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride](/img/structure/B6607453.png)
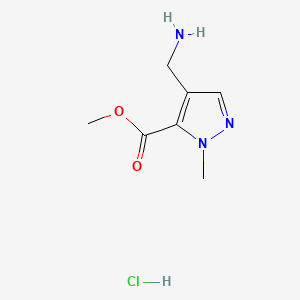
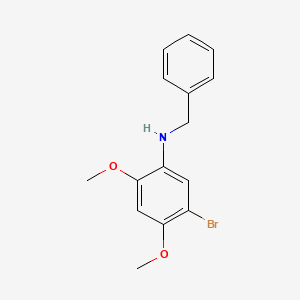

methoxy]carbonyl})amino}acetic acid](/img/structure/B6607496.png)

amine hydrochloride](/img/structure/B6607515.png)
